molecular formula C19H28O3 B1219359 1,2,4,5-Tetrahydrotestolactone CAS No. 7801-32-3

1,2,4,5-Tetrahydrotestolactone

Cat. No.: B1219359
CAS No.: 7801-32-3
M. Wt: 304.4 g/mol
InChI Key: CXFWIKINSICEBC-ARKCUIHYSA-N
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Description

1,2,4,5-Tetrahydrotestolactone is a derivative of testolactone, a compound structurally related to testosterone It belongs to the class of aromatase inhibitors, which are used to inhibit the enzyme aromatase responsible for the biosynthesis of estrogens from androgens

Scientific Research Applications

Mechanism of Action

Although the precise mechanism of action of 1,2,4,5-Tetrahydrotestolactone is not fully understood, it is reported to inhibit steroid aromatase activity and reduce estrone synthesis from adrenal androstenedione, the major source of estrogen in postmenopausal women .

Safety and Hazards

The safety data sheet for 1,2,4,5-Tetrahydrotestolactone indicates that it is harmful if swallowed . Laboratories should perform a confirmation procedure using an extraction method prior to the enzymatic hydrolysis to avoid inducing the in situ formation of testolactone by the enzymatic activity of microbes already present in the sample .

Future Directions

The future directions of research on 1,2,4,5-Tetrahydrotestolactone could involve further investigation of its biotransformation and the impact of steroids on live organisms . For instance, a study on zebrafish water tank experiments suggested that the model could be used to investigate the impact of steroids on live organisms .

Preparation Methods

The synthesis of 1,2,4,5-tetrahydrotestolactone typically involves the Baeyer-Villiger oxidation of androst-4-ene-3,17-dione. This reaction is catalyzed by peracids such as peracetic acid or m-chloroperbenzoic acid. The reaction conditions generally require a controlled temperature and pH to ensure the selective formation of the lactone ring.

In industrial settings, the production of this compound may involve the use of microbial biotransformation processes. Specific strains of microorganisms, such as filamentous fungi, can convert dehydroepiandrosterone into testolactone derivatives through enzymatic pathways .

Chemical Reactions Analysis

1,2,4,5-Tetrahydrotestolactone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it back to its precursor forms or other related compounds.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like peracids, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

1,2,4,5-Tetrahydrotestolactone can be compared to other aromatase inhibitors, such as:

    Testolactone: The parent compound, which also inhibits aromatase but may have different pharmacokinetic properties.

    Anastrozole: A non-steroidal aromatase inhibitor used in the treatment of breast cancer.

    Letrozole: Another non-steroidal aromatase inhibitor with a similar mechanism of action.

The uniqueness of this compound lies in its specific structural modifications, which may confer different binding affinities and inhibitory effects compared to other aromatase inhibitors .

Properties

IUPAC Name

(4aS,4bR,6aS,10aS,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,6a,7,9,10,10b,11,12-dodecahydro-3H-naphtho[2,1-f]chromene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h12,14-16H,3-11H2,1-2H3/t12-,14+,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFWIKINSICEBC-ARKCUIHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC(=O)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40228660
Record name 1,2,4,5-Tetrahydrotestolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7801-32-3
Record name (4aS,4bR,6aS,10aS,10bS,12aS)-Tetradecahydro-10a,12a-dimethyl-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7801-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,5-Tetrahydrotestolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007801323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC34417
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34417
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4,5-Tetrahydrotestolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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